Lipophilicity Differentiation Among Benzyl Analogs
3-(2,3-Difluorobenzyl)azetidin-3-ol exhibits a calculated logP of 1.61 (ZINC15, pH-independent) [1]. In comparison, the non-fluorinated analog 3-benzylazetidin-3-ol has a predicted logP approximately 0.8–1.0 units lower, based on the removal of two fluorine atoms from the aromatic ring (fluorine substitution typically raises logP by approximately 0.4–0.5 per fluorine atom on an aryl ring) [2]. As an experimental reference point, the closely related 3-(3,4-difluorobenzyl)azetidine scaffold (lacking the 3-hydroxyl group) was measured with a logP of 2.04 by Fluorochem , indicating that the 2,3-difluoro regiochemistry combined with the 3-hydroxyl polar group places 3-(2,3-difluorobenzyl)azetidin-3-ol in a distinct lipophilicity range (estimated ΔlogP ≈ −0.4 vs. the 3,4-difluoro analog without hydroxyl) that influences both passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.61 (ZINC15, calculated) |
| Comparator Or Baseline | 3-Benzylazetidin-3-ol: logP estimated ≈ 0.6–0.8 (no fluorine); 3-(3,4-Difluorobenzyl)azetidine: logP = 2.04 (Fluorochem, measured) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.0 vs. non-fluorinated analog; ΔlogP ≈ −0.4 vs. 3,4-difluoro regioisomer (without 3-OH) |
| Conditions | logP calculated via ZINC15 pipeline; comparative value from Fluorochem Certificate of Analysis |
Why This Matters
Lipophilicity within the range of 1–3 is a critical determinant of oral bioavailability and CNS penetration; the 2,3-difluorobenzyl pattern places this compound in an optimal logP window distinct from both the overly hydrophilic non-fluorinated analog and the more lipophilic 3,4-difluoro regioisomer.
- [1] ZINC15 Database. Substance ZINC000008381142: 3-(2,3-Difluorobenzyl)azetidin-3-ol. Calculated logP 1.61. View Source
- [2] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5 (5), 637–643. View Source
